1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

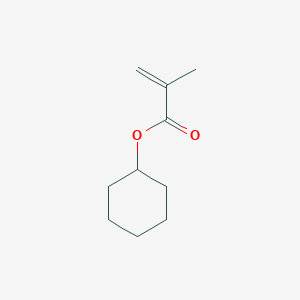

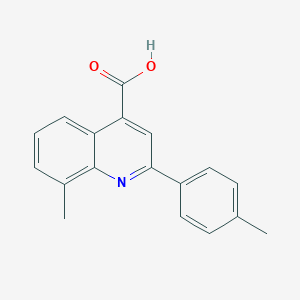

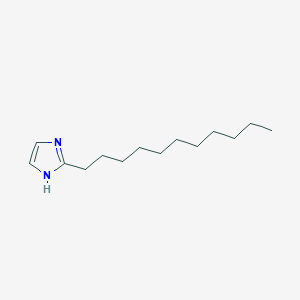

The compound "1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound contains a thiol group, which may contribute to its reactivity and potential for forming dimers or other complex structures.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of tetrasubstituted imidazoles has been reported using a novel nanostructured molten salt, which acts as an efficient and green catalyst for a one-pot condensation reaction . Another method involves the oxidation of imidazoles to form dimers, as demonstrated in the synthesis of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl, where potassium ferricyanide was used in a water-alcohol solution . Additionally, a new method for preparing (S)-4(5)-[1-(2,3-dimethylphenyl)ethyl]imidazole tartrate has been described, which involves selective crystallization for enantiomer separation .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using techniques such as single-crystal X-ray diffraction, as seen in the study of a phenylamino-substituted imidazole compound . The crystal structure can reveal the planarity of the rings and the orientation of substituents, which is crucial for understanding the compound's reactivity and interactions. Computational studies, including density functional theory (DFT) calculations, can also provide insights into the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including tautomerism and photochromism. Tautomerism involves the transfer of a proton within the molecule, leading to different isomeric forms. This phenomenon has been studied using DFT calculations for a thiazolyl-hydrazonomethylphenol compound . Photochromism, the reversible transformation of a chemical species induced by light, has been observed in the dimers of imidazole derivatives, which change their properties upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their thermodynamic and electrochemical characteristics, can be determined through various analytical methods. For example, the oxidation and reduction potentials of imidazole-2-thiols have been measured, and the effects of substituents on these potentials have been discussed . The pKa values and thermodynamic parameters for the thiol group in imidazole compounds have also been determined, providing valuable information about their acidity and stability .

Applications De Recherche Scientifique

Luminescence Sensing

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol and related compounds have applications in luminescence sensing. Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show sensitivity to benzaldehyde-based derivatives, indicating their potential as fluorescence sensors for these chemicals (Shi et al., 2015).

Fungicidal Activity

Derivatives of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol have been explored for their fungicidal properties. Thiazole derivatives prepared from related compounds exhibit significant fungicidal activity, highlighting their potential in agricultural and pharmaceutical applications (Bashandy et al., 2008).

Synthesis of Medetomidine

This compound is key in the synthesis of medetomidine, an α2-adrenergic agonist. Efficient synthetic pathways have been developed for this purpose, demonstrating the compound's relevance in medicinal chemistry (Kudzma & Turnbull, 1991).

Electrochemical Properties

Research on imidazole-2-thiols, including variants like 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, has revealed insights into their oxidation and reduction potentials, along with their pKa values. This information is crucial for understanding their behavior in various chemical environments (Po et al., 1991).

Drug Formulation and Decomposition Kinetics

Studies on related compounds have focused on their physicochemical characterization and decomposition kinetics. This research contributes to understanding the properties of drugs at a molecular level, aiding in the development of novel drug formulations (Pansuriya et al., 2016).

Host for Anions

Imidazole-containing bisphenols related to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol have been structurally characterized as hosts for anions, highlighting their potential in the field of supramolecular chemistry (Nath & Baruah, 2012).

Propriétés

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQERDOPEWJNMPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C=CNC2=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406933 |

Source

|

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

CAS RN |

17452-16-3 |

Source

|

| Record name | 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)